4,4'-Azoxyanisole

Catalog No.
S748983
CAS No.
1562-94-3
M.F
C14H14N2O3
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Azoxyanisole

CAS Number

1562-94-3

Product Name

4,4'-Azoxyanisole

IUPAC Name

(4-methoxyphenyl)-(4-methoxyphenyl)imino-oxidoazanium

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C14H14N2O3/c1-18-13-7-3-11(4-8-13)15-16(17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3

InChI Key

KAEZRSFWWCTVNP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]

Solubility

less than 1 mg/mL at 70.7° F (NTP, 1992)

Canonical SMILES

COC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]

Liquid Crystal Research:

,4'-Azoxyanisole (also known as 4,4'-dimethoxyazoxybenzene) is a well-studied liquid crystal (LC) material. Liquid crystals exhibit properties of both liquids and solids. They can flow like a liquid but can also align their molecules in a specific direction, similar to some crystals. This unique property makes them valuable for various technological applications.

Researchers use 4,4'-azoxyanisole as a model system to study the fundamental properties of liquid crystals. Its relatively simple molecular structure and well-defined phase transitions make it an ideal material for investigating various physical phenomena in LCs, such as:

  • Phase transitions: Understanding how 4,4'-azoxyanisole transitions between different liquid crystal phases (e.g., nematic, smectic) provides insights into the underlying molecular interactions that govern these transitions .
  • Molecular order: Studying the arrangement of 4,4'-azoxyanisole molecules within each liquid crystal phase helps researchers understand how molecular structure and interactions influence the overall properties of the material .
  • Electro-optic properties: 4,4'-azoxyanisole exhibits changes in its optical properties under the influence of an electric field. This property is crucial for various LC display technologies, and researchers use this material to study the fundamental mechanisms behind these electro-optic effects .

Beyond Liquid Crystal Research:

While research on 4,4'-azoxyanisole is primarily focused on its liquid crystal properties, there are some studies exploring its potential applications in other areas, such as:

  • Organic photovoltaics: Some studies investigate the use of 4,4'-azoxyanisole in organic solar cells due to its ability to transport charge carriers .
  • Biosensors: Recent research explores the potential use of 4,4'-azoxyanisole in biosensor development due to its ability to interact with specific biomolecules .

4,4'-Azoxyanisole, also known as para-azoxyanisole, is an organic compound with the chemical formula C₁₄H₁₄N₂O₃. It appears as a white crystalline powder at room temperature and is notable for its role as a liquid crystal material. This compound features an azo group (N=N) linking two methoxy-substituted aromatic rings, which contributes to its unique properties. The methoxy groups enhance the rod-like shape of the molecule, essential for liquid crystal formation, allowing it to exhibit both liquid and solid characteristics under varying temperatures .

PAA is generally considered a low-hazard material []. However, it's recommended to handle it with standard laboratory precautions, including wearing gloves, safety glasses, and working in a fume hood.

  • Nitration of Anisole:
    C6H5OCH3+HNO3C6H4NO2OCH3+H2O\text{C}_6\text{H}_5\text{OCH}_3+\text{HNO}_3\rightarrow \text{C}_6\text{H}_4\text{NO}_2\text{OCH}_3+\text{H}_2\text{O}
    This reaction produces p-nitroanisole.
  • Reduction:
    C6H4NO2OCH3+Fe/H2SO4C6H4NH2OCH3\text{C}_6\text{H}_4\text{NO}_2\text{OCH}_3+\text{Fe}/\text{H}_2\text{SO}_4\rightarrow \text{C}_6\text{H}_4\text{NH}_2\text{OCH}_3
    This step yields p-aminophenol.
  • Oxidation:
    2C6H4NH2OCH3+CuSO4C14H14N2O3+Cu+2H2SO4+2H2O2\text{C}_6\text{H}_4\text{NH}_2\text{OCH}_3+\text{CuSO}_4\rightarrow \text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_3+\text{Cu}+2\text{H}_2\text{SO}_4+2\text{H}_2\text{O}
    This final reaction produces 4,4'-azoxyanisole .

The most common synthesis method for 4,4'-azoxyanisole involves a multi-step process starting from anisole. The steps include nitration to form p-nitroanisole, followed by reduction to p-aminophenol and subsequent oxidation to yield the final product. Other methods may include variations in reaction conditions or alternative reagents, but the outlined method remains the most established .

4,4'-Azoxyanisole is primarily utilized in research related to liquid crystals due to its ability to transition between different phases (solid, nematic, isotropic) at specific temperatures. Its applications extend to:

  • Liquid Crystal Displays: As one of the first known liquid crystals, it plays a crucial role in developing display technologies.
  • Model Systems: It serves as a model compound for studying fundamental properties of liquid crystals and their behavior under various conditions .

Several compounds share structural similarities with 4,4'-azoxyanisole, particularly other azobenzene derivatives and methoxy-substituted aromatic compounds. Here are some notable examples:

Compound NameChemical FormulaUnique Features
4-AzoxyanisoleC₁₄H₁₄N₂O₃A direct derivative with similar properties
4,4'-DimethoxyazoxybenzeneC₁₄H₁₄N₂O₃Contains additional methoxy groups enhancing stability
p,p'-AzoxydianisoleC₁₄H₁₄N₂O₃Features two azobenzene linkages
1,2-Bis(4-methoxyphenyl)diazeneC₂₄H₂₄N₂O₂A more complex structure with two methoxy groups

Uniqueness of 4,4'-Azoxyanisole

What sets 4,4'-azoxyanisole apart from these similar compounds is its specific molecular arrangement that facilitates distinct phase transitions crucial for liquid crystal applications. Its relatively simple structure allows for easier manipulation and study compared to more complex derivatives .

Physical Description

P-azoxyanisole appears as yellow monoclinic needles (in alcohol) or bright yellow crystals. (NTP, 1992)

XLogP3

3.1

Density

1.1711 at 239 °F (NTP, 1992)

Melting Point

244 to 250 °F (NTP, 1992)
127.0 °C

UNII

ARL9G43P7E

Other CAS

1562-94-3
21650-70-4
51437-65-1
39750-11-3

Wikipedia

(Z)-4,4'-dimethoxyazoxybenzene

General Manufacturing Information

Diazene, 1,2-bis(4-methoxyphenyl)-, 1-oxide: ACTIVE

Dates

Modify: 2023-08-15

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